

A Comprehensive Guide to Reference Standards for Rebamipide Impurity Profiling

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-(bromomethyl)-4aH-quinolin-2-one
Cat. No.: B12363747

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the diligent identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug substances. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of reference standards for the impurity profiling of Rebamipide. As a Senior Application Scientist, my aim is to offer not just a list of products, but a technically sound and experience-driven resource to aid in your analytical method development and validation.

The Critical Role of Impurity Profiling for Rebamipide

Rebamipide, a quinolinone derivative, is a gastroprotective agent widely used for the treatment of gastritis and gastric ulcers.[1][2] Its mechanism of action involves enhancing mucosal defense, scavenging free radicals, and activating genes encoding cyclooxygenase-2.[1][3] The synthesis and storage of Rebamipide can lead to the formation of various impurities, including process-related impurities and degradation products.[4] Regulatory bodies, primarily following the guidelines of the Japanese Pharmacopoeia (JP) where Rebamipide is officially listed,

mandate strict control over these impurities.[1][5] It is noteworthy that Rebamipide does not currently have a monograph in the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[6] These guidelines underscore the necessity of robust analytical methods and high-quality reference standards for accurate impurity profiling.

Understanding the Rebamipide Impurity Landscape

A thorough understanding of the potential impurities is the first step in developing a comprehensive control strategy. Impurities in Rebamipide can be broadly categorized as:

- **Process-Related Impurities:** These arise from the manufacturing process and include starting materials, by-products, intermediates, and reagents.
- **Degradation Products:** These are formed during storage or as a result of exposure to light, heat, or humidity. Forced degradation studies are crucial for identifying these potential impurities.[7]

A list of known Rebamipide impurities, compiled from various suppliers, is presented below.

Impurity Name	CAS Number	Molecular Formula	Molecular Weight
Rebamipide	90098-04-7	C ₁₉ H ₁₅ CIN ₂ O ₄	370.79
Rebamipide 3-Chloro Impurity	90098-05-8	C ₁₉ H ₁₅ CIN ₂ O ₄	370.79
Rebamipide 2-Chloro Impurity (Rebamipide o-Chloro Isomer)	90098-06-9	C ₁₉ H ₁₅ CIN ₂ O ₄	370.79
Desbenzoyl Rebamipide (HCl Salt)	4876-14-6	C ₁₂ H ₁₃ CIN ₂ O ₃	268.70
Rebamipide N-formylbenzamide	94670-39-0	C ₈ H ₆ CINO ₂	183.59
4-Chloro-N-(2-(2-oxo-1,2-dihydroquinolin-4-yl)ethyl)benzamide	100342-53-8	C ₁₈ H ₁₅ CIN ₂ O ₂	326.78
6-Hydroxy Rebamipide	90098-82-1	C ₁₉ H ₁₅ CIN ₂ O ₅	386.79
8-Hydroxy Rebamipide	109387-73-7	C ₁₉ H ₁₅ CIN ₂ O ₅	386.79
3-(6-Bromo-2-oxo-1,2-dihydroquinolin-4-yl)-2-(4-chlorobenzamido)propanoic Acid	N/A	C ₁₉ H ₁₄ BrCIN ₂ O ₄	449.69
Rebamipide Impurity 8	N/A	C ₁₉ H ₁₇ CIN ₂ O ₅	388.80

Comparison of Commercially Available Reference Standards

The selection of high-quality, well-characterized reference standards is fundamental to the accuracy and reliability of impurity analysis. Several suppliers offer reference standards for

Rebamipide and its impurities. Below is a comparative overview of key suppliers and what to look for in their offerings.

Supplier	Key Offerings	Noteworthy Features
LGC Standards	Offers a range of Rebamipide impurities, including the 3-Chloro Impurity.[8]	Provides products with a Certificate of Analysis (CoA) and often specifies the purity. It's important to check the specific documentation for each batch.
Pharmaffiliates	Provides a comprehensive list of Rebamipide impurities, including pharmacopeial and non-pharmacopeial standards, as well as stable isotopes.[9][10]	Offers a diverse range of impurities, which is beneficial for comprehensive profiling and method development.
BOC Sciences	Supplies Rebamipide and a variety of its impurities.[11]	Often provides purity information and some structural details. Their portfolio can be a valuable resource for sourcing specific, less common impurities.
SRIRAMCHEM	Offers pharmaceutical reference standards, such as Rebamipide Impurity 5, with a focus on quality and traceability.[12]	Emphasizes that their standards are pharmacopeia traceable and come with a batch-specific CoA upon request, indicating a commitment to quality assurance.
Axios Research	Provides a list of Rebamipide impurities, including some with no assigned CAS number, which may be newly identified or custom synthesized.[13]	A potential source for novel or difficult-to-find impurities that may be crucial for in-depth investigation of degradation pathways.

Key Considerations When Selecting a Reference Standard:

- **Certificate of Analysis (CoA):** Always request and scrutinize the CoA. A comprehensive CoA should include the identity of the material, its purity (determined by a validated, stability-indicating method), the method of analysis, and a list of any identified impurities.
- **Purity:** The purity of the reference standard is critical. It should be of high purity to ensure the accuracy of your analytical measurements.
- **Characterization:** The extent of characterization is a key indicator of quality. Look for evidence of structural elucidation (e.g., NMR, MS, IR) and confirmation of the chemical structure.
- **Traceability:** Where possible, choose standards that are traceable to pharmacopeial standards. This provides an additional layer of confidence in the material.
- **Supplier Reputation and Quality System:** Choose suppliers with a strong reputation for quality and who operate under a robust quality management system.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Rebamipide and its related substances, as outlined in the Japanese Pharmacopoeia.^{[1][5]}

Japanese Pharmacopoeia HPLC Method for Related Substances

The Japanese Pharmacopoeia (18th Edition) outlines a specific HPLC method for the analysis of related substances in Rebamipide. A summary of the method is provided below. It is crucial to consult the official pharmacopoeia for the complete and most current methodology.^[1]

Chromatographic Conditions:

Parameter	Specification
Column	Octadecylsilylated silica gel (ODS), 5 µm particle size, e.g., 4.6 mm x 250 mm
Mobile Phase	A mixture of a buffer solution and methanol. The exact composition and gradient are specified in the monograph.
Flow Rate	Typically around 1.0 mL/min
Detection	UV spectrophotometry at a specified wavelength.
Column Temperature	Maintained at a constant temperature, e.g., 40°C.

System Suitability:

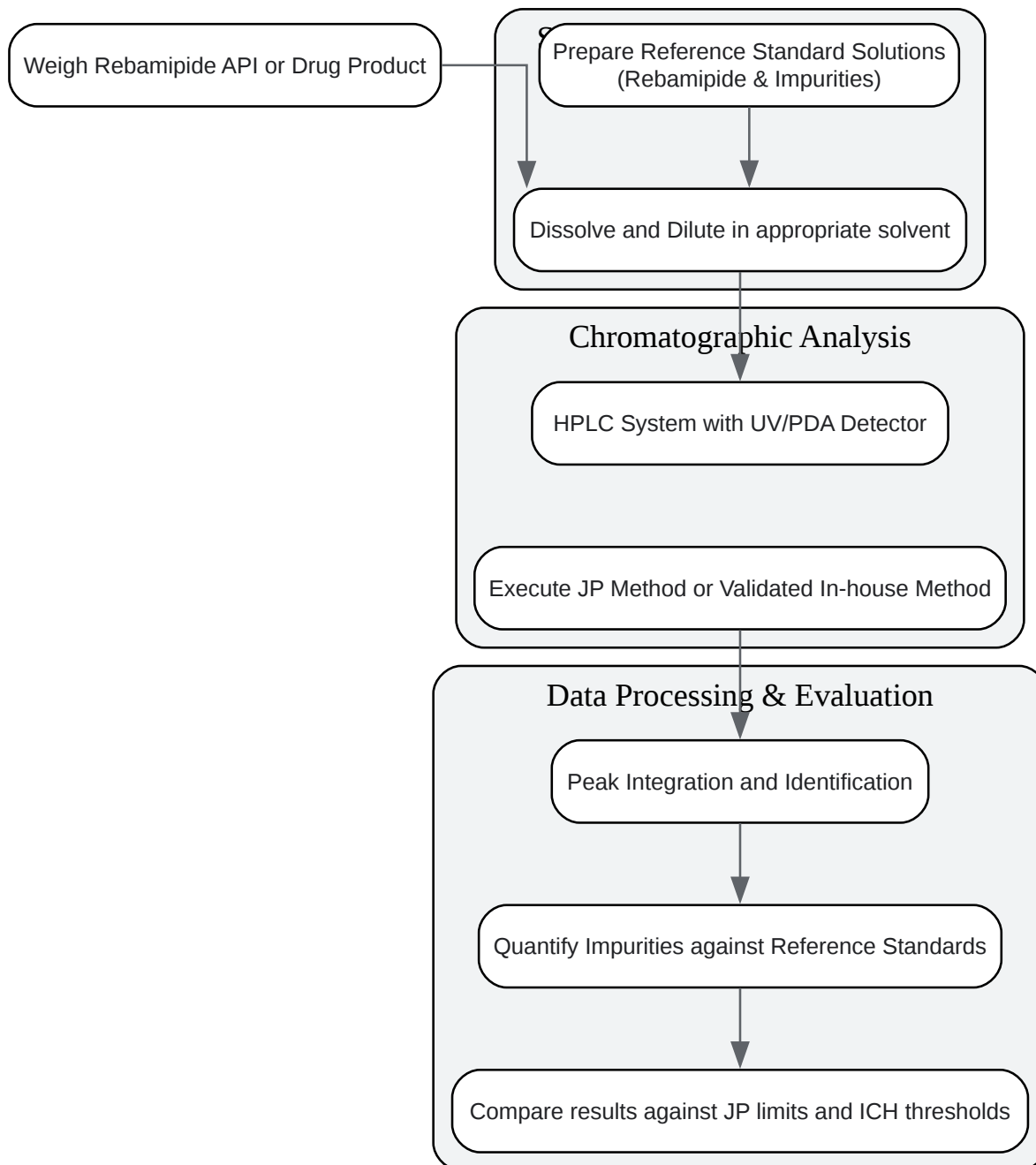
The Japanese Pharmacopoeia mandates a system suitability test to ensure the performance of the chromatographic system. This typically includes parameters such as:

- Resolution: The resolution between the principal peak (Rebamipide) and any closely eluting impurity peaks must meet the specified criteria.
- Peak Symmetry: The tailing factor for the Rebamipide peak should be within the acceptable range.
- Reproducibility: The relative standard deviation (RSD) for replicate injections of a standard solution should not exceed a specified limit.

A Shimadzu application note provides a practical example of an HPLC analysis of Rebamipide in accordance with the Japanese Pharmacopoeia, demonstrating good separation of Rebamipide from its o-chloro isomer and debenzoyl form.^[1]

Experimental Workflow for Rebamipide Impurity Profiling

The following diagram illustrates a typical workflow for the analysis of Rebamipide impurities.



[Click to download full resolution via product page](#)

Caption: Workflow for Rebamipide Impurity Profiling.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential for identifying potential degradation products that may not be present in freshly manufactured batches of the drug substance. These studies involve subjecting the drug substance to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis.[7]

A study on Rebamipide revealed its degradation behavior under various stress conditions, providing valuable information for the development of a stability-indicating analytical method.[7]

Typical Forced Degradation Conditions:

Stress Condition	Reagents and Conditions
Acid Hydrolysis	0.1 M HCl at elevated temperature (e.g., 80°C)
Alkali Hydrolysis	0.1 M NaOH at room temperature or elevated temperature
Oxidative Degradation	3-30% H ₂ O ₂ at room temperature
Thermal Degradation	Heating the solid drug substance (e.g., at 105°C)
Photolytic Degradation	Exposure to UV and visible light (ICH Q1B)

The degradation products generated during these studies should be characterized, and the analytical method must be capable of separating them from the parent drug and other impurities.

Regulatory Framework and Acceptance Criteria

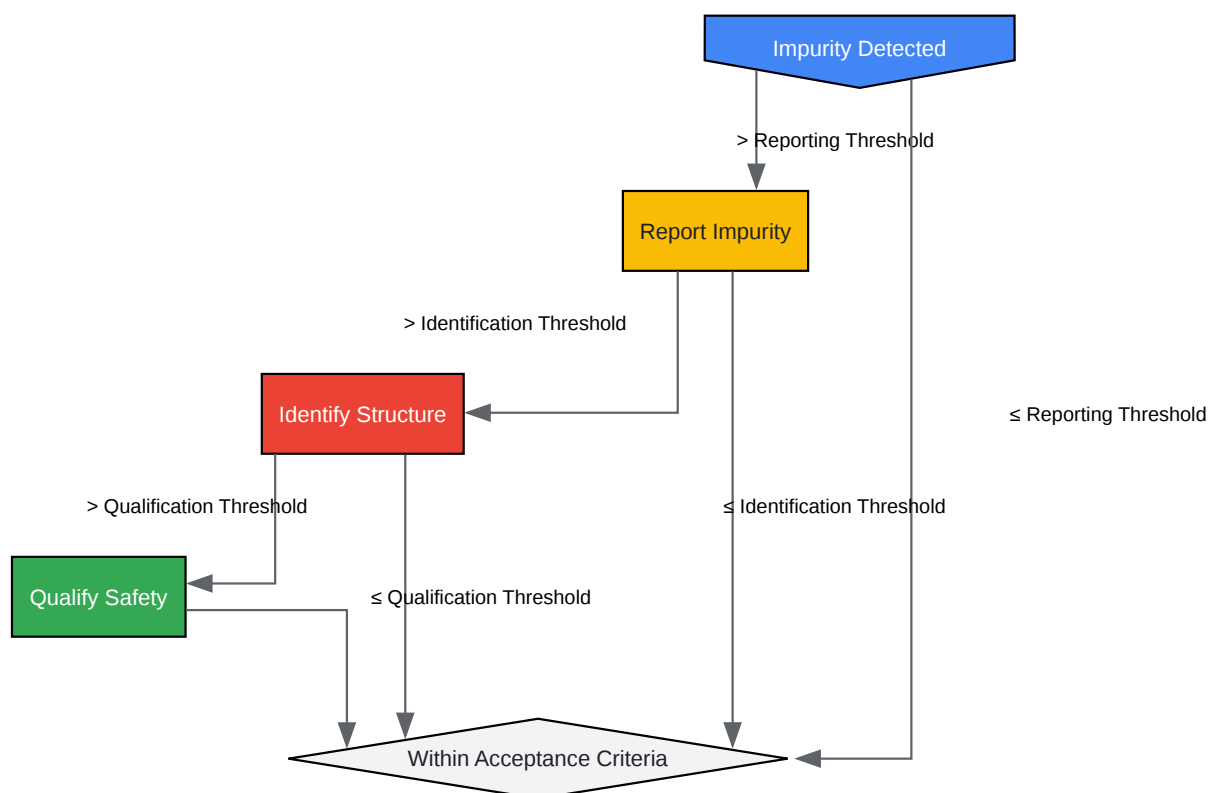
The acceptance criteria for impurities in Rebamipide are primarily governed by the Japanese Pharmacopoeia. While the exact limits from the monograph are not publicly available without a subscription, the principles of ICH Q3A(R2) provide a general framework for setting these limits.

ICH Thresholds for Impurities:

Threshold	Limit for Maximum Daily Dose \leq 2 g/day
Reporting Threshold	0.05%
Identification Threshold	0.10%
Qualification Threshold	0.15% or 1.0 mg per day intake (whichever is lower)

Any impurity found at or above the identification threshold must be structurally identified. Impurities exceeding the qualification threshold require toxicological assessment to ensure their safety.

The following diagram illustrates the logical relationship for managing impurities based on these thresholds.



[Click to download full resolution via product page](#)

Caption: Decision Tree for Impurity Management.

Conclusion and Recommendations

The accurate profiling of impurities in Rebamipide is a non-negotiable aspect of ensuring its quality, safety, and efficacy. This guide has provided a comprehensive overview of the critical considerations for selecting and utilizing reference standards for this purpose.

As a Senior Application Scientist, I offer the following recommendations:

- **Prioritize Pharmacopeial Methods:** Whenever possible, adhere to the analytical methods outlined in the Japanese Pharmacopoeia for Rebamipide. This ensures regulatory compliance and provides a solid, validated foundation for your testing.
- **Invest in High-Quality Reference Standards:** Do not compromise on the quality of your reference standards. A well-characterized standard from a reputable supplier is a critical investment in the accuracy and reliability of your data.
- **Conduct Thorough Method Validation:** Any in-house method for impurity profiling must be rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
- **Embrace a Proactive Approach with Forced Degradation:** Integrate forced degradation studies early in your development process to gain a comprehensive understanding of the potential degradation pathways and to develop truly stability-indicating methods.
- **Stay Informed of Regulatory Updates:** The regulatory landscape is constantly evolving. Stay abreast of any updates to the Japanese Pharmacopoeia and relevant ICH guidelines to ensure continued compliance.

By following these principles and utilizing the information presented in this guide, researchers, scientists, and drug development professionals can confidently navigate the complexities of Rebamipide impurity profiling and contribute to the development of safe and effective pharmaceutical products.

References

- Pharmaffiliates. Rebamipide-impurities. [[Link](#)]
- PubChem. Rebamipide. [[Link](#)]
- Shimadzu. HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia. [[Link](#)]
- Veeprho. Rebamipide Impurities and Related Compound. [[Link](#)]
- Axios Research. Rebamipide Impurity 8. [[Link](#)]
- Shimadzu. 01-00781-EN HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia. [[Link](#)]
- PMDA. SUPPLEMENT II TO THE JAPANESE PHARMACOPOEIA FIFTEENTH EDITION. [[Link](#)]
- Google Patents.
- PMDA. SUPPLEMENT II TO THE JAPANESE PHARMACOPOEIA SEVENTEENTH EDITION. [[Link](#)]
- Sonawane, S., & Gide, P. (2011). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. *Scientia Pharmaceutica*, 79(1), 77–93. [[Link](#)]
- GL Sciences. LC067 - Analysis of Rebamipide (Under the Condition of the Japanese Pharmacopoeia 18th, Rebamipide, Purity (4) Related Substances. [[Link](#)]
- National Institute of Health Sciences. JAN: Japanese Accepted Names for Pharmaceuticals. [[Link](#)]
- PharmaCompass. REBAMIPIDE(OPC-12759) | API | Japan Drug Master Files | JP DMF. [[Link](#)]

- ResearchGate. Stability-Indicating Determination of Rebamipide in the Presence of its Acid Degradation Products. [[Link](#)]
- Kim, J. H., Park, S. H., Cho, C. S., Lee, S. T., & Kim, D. Y. (2021). Comparative Efficacy and Safety of Stillen® and Rebamipide in Patients with Acute or Chronic Gastritis: A Systematic Review and Network Meta-Analysis of Randomized Controlled Trials. Gut and Liver, 15(4), 549–558. [[Link](#)]
- Lee, S. H., et al. (2008). Bioequivalence Test of Rebamipide 100 mg Tablets. Korean Journal of Clinical Pharmacy, 18(2), 126-132. [[Link](#)]
- Kim, H. K., et al. (2015). Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis. Gut and Liver, 9(4), 481–488. [[Link](#)]
- Chung, J.-Y., et al. (2009). Pharmacokinetics and bioequivalence of two formulations of rebamipide 100-mg tablets: a randomized, single-dose, two-period, two-sequence crossover study in healthy Korean male volunteers. Clinical Therapeutics, 31(11), 2645–2655. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. shimadzu.com](http://1.shimadzu.com) [shimadzu.com]
- [2. Comparative Efficacy and Safety of Stillen® and Rebamipide in Patients with Acute or Chronic Gastritis: A Systematic Review and Network Meta-Analysis of Randomized Controlled Trials - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [3. Bioequivalence Test of Rebamipide 100 mg Tablets](#) [ekjcp.org]
- [4. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- [5. CN103076421B - Analytic method for related substance examination of rebamipide - Google Patents](#) [patents.google.com]
- [6. REBAMIPIDE\(OPC-12759\) | API | Japan Drug Master Files | JP DMF | Pharmacompass.com](#) [pharmacompass.com]

- [7. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Rebamipide | TRC-R139000-100MG | LGC Standards \[lgcstandards.com\]](#)
- [9. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [10. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [11. bocsci.com \[bocsci.com\]](#)
- [12. Rebamipide Impurity 5 - SRIRAMCHEM \[sriramchem.com\]](#)
- [13. Rebamipide Impurity 8 | Axios Research \[axios-research.com\]](#)
- To cite this document: BenchChem. [A Comprehensive Guide to Reference Standards for Rebamipide Impurity Profiling]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12363747/docs#a-comprehensive-guide-to-reference-standards-for-rebamipide-impurity-profiling\]](https://www.benchchem.com/product/b12363747/docs#a-comprehensive-guide-to-reference-standards-for-rebamipide-impurity-profiling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check